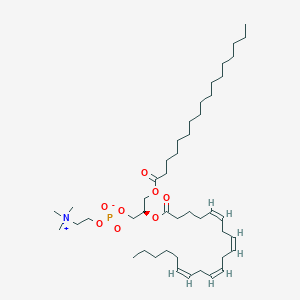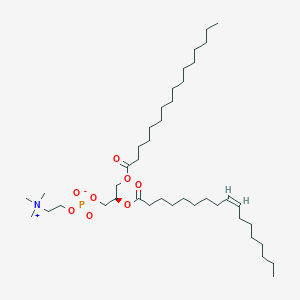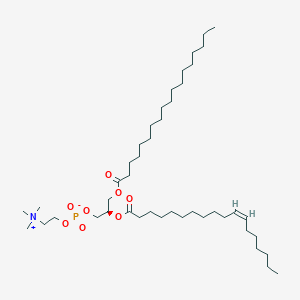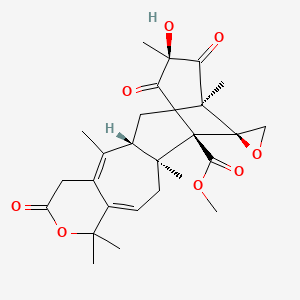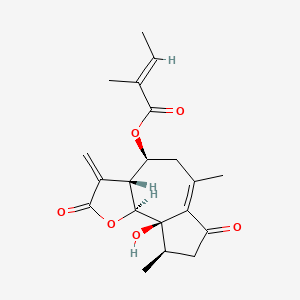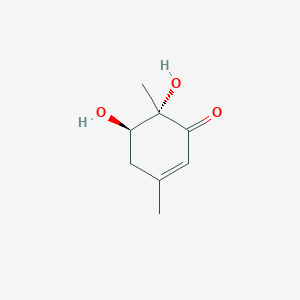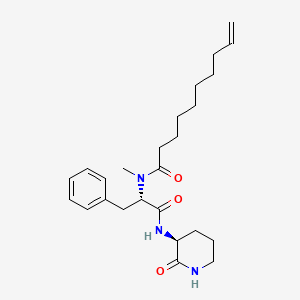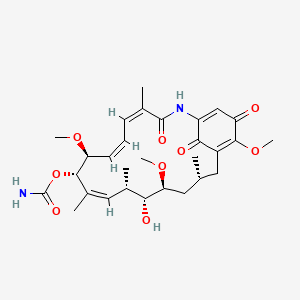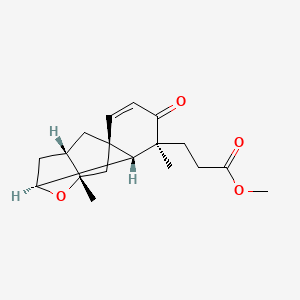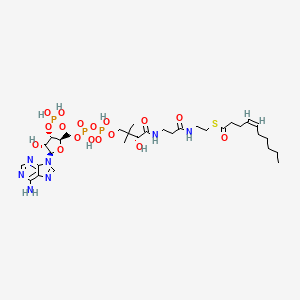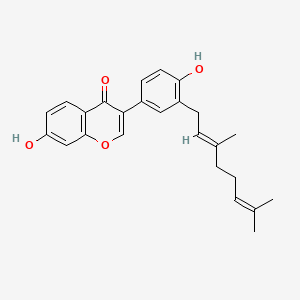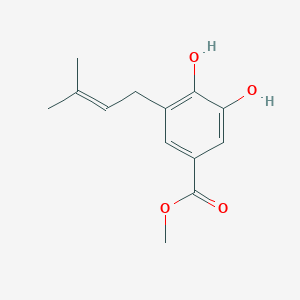
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABO (hydrochloride) is a compound known for its role as an annexin A7 modulator. It specifically binds to threonine 286 to inhibit its phosphorylation on threonine residues within human umbilical vein endothelial cells. This compound has shown potential in promoting autophagy, reducing apoptosis, and decreasing lipid accumulation in vascular endothelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABO (hydrochloride) involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of aldehyde, acetoacetic ester, and ammonia under solvent-free conditions . This one-pot multi-component reaction is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of ABO (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
ABO (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of ABO (hydrochloride).
Scientific Research Applications
ABO (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a modulator in various chemical reactions to study the effects of phosphorylation and autophagy.
Biology: ABO (hydrochloride) is used to investigate cellular processes such as autophagy, apoptosis, and lipid metabolism in vascular endothelial cells.
Medicine: The compound has potential therapeutic applications in treating conditions related to vascular health, such as atherosclerosis.
Industry: ABO (hydrochloride) is used in the development of pharmaceuticals and other chemical products
Mechanism of Action
ABO (hydrochloride) exerts its effects by binding to threonine 286 of annexin A7, inhibiting its phosphorylation. This interaction leads to reduced phosphorylation of the microtubule-associated protein 1 light chain in human umbilical vein endothelial cells. Additionally, ABO (hydrochloride) promotes autophagy by triggering the subcellular redistribution of annexin A7 and reducing intracellular calcium levels .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ABO (hydrochloride) include:
Ambroxol hydrochloride: Used as an expectorant and mucokinetic agent.
Bromhexine hydrochloride: Also used as an expectorant and mucokinetic agent.
Uniqueness
ABO (hydrochloride) is unique in its specific modulation of annexin A7 and its ability to promote autophagy and reduce apoptosis in vascular endothelial cells. This sets it apart from other similar compounds that may not have the same molecular targets or effects.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol |
InChI |
InChI=1S/C9H12N2O2/c10-6-1-2-9-8(3-6)11-7(4-12)5-13-9/h1-3,7,11-12H,4-5,10H2 |
InChI Key |
QULMQWMDJWXOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(O1)C=CC(=C2)N)CO |
Synonyms |
6-ABO cpd 6-amino-2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)
